molecular formula C11H20N2O B2929833 5-(butoxymethyl)-1-propyl-1H-pyrazole CAS No. 1856023-13-6

5-(butoxymethyl)-1-propyl-1H-pyrazole

Cat. No.: B2929833
CAS No.: 1856023-13-6
M. Wt: 196.294
InChI Key: UGYODMSJQFAMNS-UHFFFAOYSA-N
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Description

5-(Butoxymethyl)-1-propyl-1H-pyrazole is a pyrazole derivative characterized by a butoxymethyl substituent at the 5-position and a propyl group at the 1-position of the pyrazole ring. This compound belongs to a class of azole-derived hemiaminal ethers, which have shown promise as acetylcholinesterase (AChE) inhibitors, as demonstrated in recent studies . Its structural features, such as the butoxymethyl chain, may enhance lipophilicity and binding affinity to enzymatic targets compared to simpler alkyl-substituted pyrazoles.

Properties

IUPAC Name

5-(butoxymethyl)-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-3-5-9-14-10-11-6-7-12-13(11)8-4-2/h6-7H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYODMSJQFAMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC=NN1CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-propyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or propyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

5-(butoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-(butoxymethyl)-1-propyl-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituents, biological activity, and synthesis pathways:

Compound Name Substituents (Position) Biological Activity (IC₅₀ or Equivalent) Key References
This compound Butoxymethyl (5), Propyl (1) AChE inhibition (comparable to Donepezil)
(R)-Menthoxymethyl derivatives (3d, 3i) Menthoxymethyl (variable) IC₅₀: 0.983–1.154 mM (AChE inhibition)
4-Bromo-3-(butoxymethyl)-1-propyl-1H-pyrazole Bromo (4), Butoxymethyl (3), Propyl (1) Discontinued (stability/toxicity concerns?)
5-(Butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole Iodo (4), Butoxymethyl (5), Isopropyl (1) Discontinued (synthesis challenges?)
Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate Aryl (3), Ester (5) Anticancer activity (cell line-dependent)

Key Observations

Activity Against AChE :

  • The butoxymethyl group in This compound contributes to AChE inhibition comparable to Donepezil, a standard drug for Alzheimer’s disease . However, chiral derivatives like (R)-menthoxymethyl-substituted pyrazoles (e.g., 3d and 3i) exhibit superior potency (IC₅₀ ~1 mM), suggesting stereochemistry plays a critical role in activity .

The absence of halogens in the target compound may improve its pharmacokinetic profile.

Alkyl Chain Variations :

  • Replacing the propyl group with isopropyl (e.g., 5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole) introduces steric hindrance, which might reduce binding efficiency or metabolic stability .

Functional Group Diversity :

  • Compounds with ester or aryl groups (e.g., ) exhibit divergent biological roles, such as anticancer activity, highlighting how terminal functional groups dictate target specificity .

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